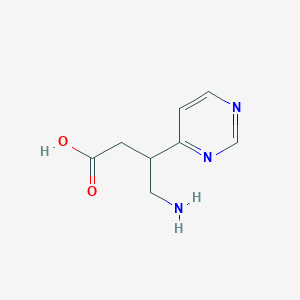

4-Amino-3-(pyrimidin-4-yl)butanoic acid

Beschreibung

4-Amino-3-(pyrimidin-4-yl)butanoic acid is a non-proteinogenic amino acid derivative featuring a pyrimidine heterocycle at the 3-position of the butanoic acid backbone.

Eigenschaften

Molekularformel |

C8H11N3O2 |

|---|---|

Molekulargewicht |

181.19 g/mol |

IUPAC-Name |

4-amino-3-pyrimidin-4-ylbutanoic acid |

InChI |

InChI=1S/C8H11N3O2/c9-4-6(3-8(12)13)7-1-2-10-5-11-7/h1-2,5-6H,3-4,9H2,(H,12,13) |

InChI-Schlüssel |

DYWLZAAJANVJGG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CN=C1C(CC(=O)O)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(pyrimidin-4-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of amidines with α-amino acid alkynyl ketones. This method allows for the formation of pyrimidin-4-yl substituted α-amino acids . The reaction typically requires specific conditions, such as the presence of a base and controlled temperature.

Industrial Production Methods

Industrial production methods for 4-Amino-3-(pyrimidin-4-yl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3-(pyrimidin-4-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinyl butanoic acids.

Wissenschaftliche Forschungsanwendungen

4-Amino-3-(pyrimidin-4-yl)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 4-Amino-3-(pyrimidin-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Key Observations:

- For example, 4-amino-3-(4-chlorophenyl)butanoic acid shows moderate water solubility, while fluorophenyl derivatives may balance solubility and membrane permeability .

- Biological Activity : Chlorophenyl and fluorophenyl analogs are associated with neurological applications (e.g., baclofen derivatives), whereas sulfur-containing thienyl variants may serve as intermediates in organic synthesis .

- Stability: Fluorinated compounds like (R)-4-amino-3-(4-fluorophenyl)butanoic acid demonstrate enhanced metabolic stability due to the fluorine atom’s electron-withdrawing effects, making them suitable for in vivo studies .

Biologische Aktivität

4-Amino-3-(pyrimidin-4-yl)butanoic acid is an organic compound with significant biological activity, primarily studied for its potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Amino-3-(pyrimidin-4-yl)butanoic acid is C9H12N2O2. It features an amino group, a pyrimidine ring, and a butanoic acid moiety, which contribute to its diverse biological activities. The compound is often encountered in its dihydrochloride salt form, enhancing solubility and stability for various applications.

Research indicates that 4-Amino-3-(pyrimidin-4-yl)butanoic acid functions primarily as an enzyme inhibitor and receptor modulator. Its ability to interact with specific molecular targets suggests potential therapeutic effects, particularly in treating neurological disorders. The compound's interactions with enzymes or receptors can modulate their activity, leading to various physiological effects.

Enzyme Inhibition

Studies have shown that 4-Amino-3-(pyrimidin-4-yl)butanoic acid may inhibit certain enzymes involved in metabolic pathways. For instance, it has been explored for its potential to inhibit protein kinase B (Akt), a crucial regulator in cell survival and metabolism . The compound's selectivity for Akt over other kinases indicates its potential for targeted therapeutic applications.

Receptor Modulation

The compound has also been investigated for its effects on neurotransmitter receptors. In particular, it has been studied as a GABAB receptor antagonist, which may play a role in pain modulation and antinociception . This property suggests that 4-Amino-3-(pyrimidin-4-yl)butanoic acid could be beneficial in developing analgesics.

Case Studies

-

Inhibition of Protein Kinase B :

- A study demonstrated that modifications to the structure of similar compounds led to the identification of potent inhibitors of PKB. The selectivity and potency of these inhibitors were assessed through various assays, highlighting the importance of structural variations in enhancing biological activity .

-

GABAB Receptor Antagonism :

- Another study examined the effects of related compounds on GABAB receptors in vivo. The results indicated that certain analogs could shift the dose-response curve of baclofen, a GABAB agonist, suggesting that these compounds may effectively modulate receptor activity without direct agonistic effects .

Comparative Analysis

The following table summarizes the structural features and biological activities of 4-Amino-3-(pyrimidin-4-yl)butanoic acid compared to similar compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 4-Amino-3-(pyrimidin-4-yl)butanoic acid | Pyrimidine ring + Butanoic acid | Potential enzyme inhibitor and receptor modulator |

| 4-Piperidine butyric acid hydrochloride | Piperidine ring instead of pyrimidine | Different cyclic structure affecting reactivity |

| 4-Oxo-4-(3-pyridyl)butanoic acid | Contains a keto group | Lacks amino functionality |

| 3-Amino-3-(pyrimidin-4-yl)butanoic acid | Similar but different position | Variation in amino group's position |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.